Introduction: The Strategic Importance of Substituted Purines in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Purines in Modern Drug Discovery
An In-depth Technical Guide to 6-Chloro-2-fluoro-9-isopropyl-9H-purine
The purine scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its fundamental role in a vast array of biological processes.[1][2] As the core of nucleobases like adenine and guanine, purines are integral to the structure of DNA and RNA, cellular energy carriers (ATP, GTP), and signaling molecules (cAMP).[3][4] This inherent biological relevance makes purine analogues prime candidates for therapeutic intervention. By modifying the purine core, scientists can design molecules that interact with, modulate, or inhibit specific protein targets with high affinity and selectivity.
6-Chloro-2-fluoro-9-isopropyl-9H-purine is a synthetic trisubstituted purine derivative that has emerged as a valuable intermediate and building block in the synthesis of biologically active compounds.[5] Its strategic placement of reactive halogen atoms and a lipophilic isopropyl group at key positions offers a versatile platform for creating libraries of novel compounds for screening in drug development programs, particularly in oncology and virology.[6][7][8] This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of 6-chloro-2-fluoro-9-isopropyl-9H-purine is essential for its effective use in synthetic chemistry and for interpreting its behavior in biological assays.
Chemical Identity
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IUPAC Name: 6-chloro-2-fluoro-9-(propan-2-yl)-9H-purine
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CAS Number: 220696-58-2[9]
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Molecular Formula: C₈H₈ClFN₄
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Molecular Weight: 214.63 g/mol
Chemical Structure
The structure consists of a bicyclic purine core, which is an aromatic heterocyclic system composed of fused pyrimidine and imidazole rings. The key substitutions that define its reactivity and utility are:
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A chloro group at the C6 position.
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A fluoro group at the C2 position.
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An isopropyl group at the N9 position.
Caption: Chemical structure of 6-chloro-2-fluoro-9-isopropyl-9H-purine.
Tabulated Physical Properties
While extensive experimental data for this specific molecule is not publicly compiled, properties can be predicted or inferred from related compounds like 6-chloro-2-fluoropurine.[7]
| Property | Value / Observation | Source / Rationale |
| Physical Form | Expected to be a solid, likely a white to off-white powder or crystalline solid at room temperature. | Based on related purine structures.[10] |
| Melting Point | Not specified, but related 6-chloro-2-fluoropurine melts at 157-162 °C. | [10] The isopropyl group may alter this value. |
| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. | Common for heterocyclic compounds used in synthesis. |
| Storage | Store in a cool, dry place, sealed in an inert atmosphere. | Standard practice for reactive chemical intermediates.[11] |
Synthesis and Reactivity: A Platform for Diversity
The synthetic utility of 6-chloro-2-fluoro-9-isopropyl-9H-purine stems from the differential reactivity of the halogen substituents, allowing for sequential and site-selective modifications.
General Synthetic Strategy
The synthesis of 2,6,9-trisubstituted purines typically begins with a more readily available purine starting material, such as 2,6-dichloropurine.[12] The general workflow involves a three-step sequence:
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N9-Alkylation: The first step is the regioselective introduction of the isopropyl group at the N9 position. This is typically achieved by reacting 2,6-dihalopurine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[12] This reaction can produce a mixture of N9 and N7 isomers, which often requires chromatographic separation.
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C2-Fluorination: The next conceptual step involves the introduction of the fluorine atom. If starting from a precursor like 2-amino-6-chloropurine, a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride source like HBF₄) can be employed to replace the amino group with fluorine.[7]
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C6-Chlorination: The chlorine at the C6 position is often present from the starting material (e.g., 2,6-dichloropurine).
Caption: General synthetic workflow for 2,6,9-trisubstituted purines.
Chemical Reactivity and Mechanistic Insights
The true power of this molecule lies in its reactivity profile. The purine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr).
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C6-Chloro Position: The chlorine atom at the C6 position is the most reactive site for nucleophilic displacement. It can be readily substituted by a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols.[6][12] This reaction is the cornerstone of building diversity from this scaffold and is often performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
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C2-Fluoro Position: The fluorine atom at the C2 position is significantly less reactive than the C6-chloro group. This difference in reactivity allows for selective substitution at the C6 position while leaving the C2 position intact. Substitution at C2 typically requires harsher conditions, such as higher temperatures or the use of stronger nucleophiles.[12] This orthogonal reactivity is a key advantage for synthetic chemists.
This differential reactivity allows for a programmed, stepwise synthesis to build complex molecules. For example, an amine can be introduced at C6, followed by a different nucleophile at C2, all while the N9-isopropyl group provides solubility and steric influence.
Applications in Medicinal Chemistry and Drug Development
6-Chloro-2-fluoro-9-isopropyl-9H-purine is primarily used as a key intermediate for synthesizing compounds targeting diseases characterized by dysregulated cellular processes.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The purine scaffold mimics the structure of ATP, the natural substrate for kinases.
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Cyclin-Dependent Kinase (CDK) Inhibitors: Substituted purines are a well-established class of CDK inhibitors.[6][13] By using 6-chloro-2-fluoro-9-isopropyl-9H-purine as a starting point, researchers can synthesize libraries of compounds where the C6 position is modified with various amine-containing fragments to optimize binding to the ATP pocket of specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1]
Antiviral Agents
Purine derivatives have a long history as antiviral drugs (e.g., acyclovir). By mimicking natural nucleosides, they can interfere with viral replication.
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HIV and HBV Research: The 6-chloro-2-fluoropurine core has been incorporated into nucleoside analogues that demonstrate activity against HIV-1 and hepatitis B virus (HBV) in vitro.[7] The halogenated purine base is attached to a modified sugar moiety, and the resulting nucleoside analogue can act as a chain terminator during viral DNA or RNA synthesis.
Spectral Characterization
While specific spectral data requires experimental acquisition, the expected characteristics can be predicted based on the structure. Vendor-supplied certificates of analysis are the best source for definitive data.[9]
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¹H NMR: The proton NMR spectrum would be expected to show a characteristic septet for the isopropyl methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. Aromatic protons on the purine ring would appear as singlets in the downfield region.
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¹³C NMR: The carbon NMR would show distinct signals for the two methyl carbons and the methine carbon of the isopropyl group, as well as signals for the carbons of the purine core. The carbons attached to the electronegative chlorine and fluorine atoms (C6 and C2) would have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 214.63. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.[14]
Safety, Handling, and Storage
Working with halogenated heterocyclic compounds requires adherence to strict safety protocols. The safety profile is often inferred from structurally related compounds like 6-chloro-2-fluoropurine.[10][15]
Hazard Identification
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GHS Pictograms: Corrosion, Exclamation Mark
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Hazard Statements:
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Signal Word: Danger[10]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Keep the container tightly sealed.[7]
-
Store in a dry, cool, and well-ventilated place.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[11]
Conclusion
6-Chloro-2-fluoro-9-isopropyl-9H-purine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its value is derived from the combination of a biologically relevant purine core and a set of carefully chosen substituents that allow for controlled, sequential chemical modification. The differential reactivity of the C6-chloro and C2-fluoro positions provides a robust platform for generating molecular diversity, enabling the synthesis of targeted libraries for screening against kinases, viral enzymes, and other critical therapeutic targets. For researchers in medicinal chemistry, this molecule represents a key starting point on the path to developing next-generation therapeutics.
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Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. PubMed.[Link]
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